molecular formula C20H26FNO3 B3009822 2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide CAS No. 1797185-09-1

2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide

Cat. No. B3009822
CAS RN: 1797185-09-1
M. Wt: 347.43
InChI Key: ZVMZZFNIWXRULP-UHFFFAOYSA-N
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Description

The compound "2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and activities of structurally related acetamide derivatives.

Synthesis Analysis

The synthesis of related acetamide derivatives is often achieved through multi-step processes that yield the final compounds in good overall yields. For instance, the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives was accomplished in three steps under mild reaction conditions . Similarly, the synthesis of a potent 5-HT2A antagonist involved a three-step process starting from p-tolylmethylamine, resulting in a 46% overall yield . These examples suggest that the synthesis of complex acetamide derivatives, such as the one , may also require a multi-step approach to ensure the correct assembly of the molecule.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their biological activities. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed that the conformation and interplanar angles between amide groups can vary, affecting the molecule's overall shape and potential interactions with biological targets . This implies that the molecular structure of "2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide" would also be crucial in determining its biological properties and potential applications.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can lead to various biological outcomes. For instance, the metabolic O-demethylation of N-(1-methoxy-2-fluorenyl)acetamide was shown to produce a weakly carcinogenic compound, demonstrating the importance of metabolic transformations in determining the carcinogenic potential of such compounds . This suggests that the metabolism and chemical reactions involving "2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide" would be critical areas of study to understand its safety and efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and hydrogen bonding capacity, are essential for their biological function and pharmacokinetic profile. The presence of hydrogen bonds and the balance between hydrophilic and hydrophobic areas in the molecule can influence its interaction with biological systems . Therefore, a comprehensive analysis of the physical and chemical properties of "2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide" would be necessary to predict its behavior in biological environments and its potential as a therapeutic agent.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors

Compounds structurally similar to "2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide" have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). For example, [(18)F]FMDAA1106 and [(18)F]FEDAA1106 are two radioligands that were synthesized for this purpose. These compounds have shown high binding affinity in ex vivo autoradiograms of rat brains, particularly in the olfactory bulb, which is the region with the highest PBR density in the brain (Zhang, Maeda, Furutsuka, Yoshida, Ogawa, Suhara, & Suzuki, 2003).

Studies on Photoreactions of Flutamide

Research on the photoreactions of flutamide, a drug with a phenoxy group similar to the query compound, in different solvents provides insights into the stability and reactivity of such compounds under UV light. This study found that flutamide undergoes different photoreactions in acetonitrile and 2-propanol, leading to the formation of phenoxy radicals and nitrogen monoxide, among other products. Such studies contribute to understanding the photostability and potential phototoxicity of pharmaceutical compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Exploration of Schiff Base Organotin(IV) Complexes

The synthesis and characterization of Schiff base organotin(IV) complexes have been explored for their potential as anticancer drugs. These compounds, featuring structural motifs that may resemble the query compound, demonstrate the versatility of acylamide derivatives in medicinal chemistry. Their in vitro cytotoxicity has been evaluated, highlighting the potential for such structures in developing new therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).

Novel Antipsychotic Agents

The development of novel antipsychotic agents based on the structure of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols shows the potential for structural derivatives of the query compound in addressing psychiatric disorders. These agents, designed as potential antipsychotics, have been evaluated for their ability to reduce spontaneous locomotion in mice without causing ataxia, and unlike traditional antipsychotics, do not interact with dopamine receptors. This research underlines the potential for acylamide derivatives in the development of new treatments for psychiatric conditions (Wise, Butler, Dewald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-methoxy-2-adamantyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FNO3/c1-24-20(15-7-13-6-14(9-15)10-16(20)8-13)12-22-19(23)11-25-18-5-3-2-4-17(18)21/h2-5,13-16H,6-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMZZFNIWXRULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide

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